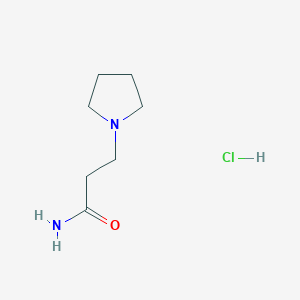
3-(Pyrrolidin-1-yl)propanamide hydrochloride
Vue d'ensemble
Description
3-(Pyrrolidin-1-yl)propanamide hydrochloride is a chemical compound with the CAS Number: 4996-39-8 . It has a molecular weight of 178.66 . The IUPAC name for this compound is 3-(pyrrolidin-1-yl)propanamide hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(Pyrrolidin-1-yl)propanamide hydrochloride is 1S/C7H14N2O.ClH/c8-7(10)3-6-9-4-1-2-5-9;/h1-6H2,(H2,8,10);1H . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen .Applications De Recherche Scientifique
Anticonvulsant Activity
3-(Pyrrolidin-1-yl)propanamide hydrochloride and its derivatives have shown significant potential in anticonvulsant applications. For instance, a study synthesized new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, demonstrating broad-spectrum activity in preclinical seizure models. These compounds, including one with superb protective indexes and a better safety profile than clinically relevant antiepileptic drugs, showed promise in treating various forms of epilepsy (Kamiński et al., 2015).
Neuroprotective Properties
Research into N-acylaminophenothiazines, which are closely related to 3-(Pyrrolidin-1-yl)propanamide hydrochloride, indicates significant neuroprotective qualities. These compounds inhibit butyrylcholinesterase and protect neurons against damage from free radicals, suggesting potential applications in the treatment of neurological disorders like Alzheimer's disease (González-Muñoz et al., 2011).
Anti-Inflammatory and Antinociceptive Effects
Several studies have explored the anti-inflammatory and antinociceptive effects of 3-(Pyrrolidin-1-yl)propanamide hydrochloride derivatives. These compounds have shown promise in topical and systemic inflammation inhibition, with some exhibiting higher activity than standard nonsteroidal anti-inflammatory drugs (NSAIDs) (Dassonville et al., 2008). Additionally, certain derivatives have displayed antinociceptive activity in various pain models, suggesting potential use in pain management (Obniska et al., 2020).
Pharmaceutical Synthesis
The compound has applications in pharmaceutical synthesis, particularly in the production of anticonvulsants like levetiracetam. Studies have described the enantioselective preparation of levetiracetam precursors using enzymes, highlighting the significance of 3-(Pyrrolidin-1-yl)propanamide hydrochloride in drug development (Grill et al., 2021).
Medicinal Chemistry
This compound is integral in medicinal chemistry, particularly in the synthesis of conformationally rigid diamines, which are crucial in drug design and development (Smaliy et al., 2011).
Idiopathic Pulmonary Fibrosis Treatment
Research into 3-aryl(pyrrolidin-1-yl)butanoic acids, closely related to 3-(Pyrrolidin-1-yl)propanamide hydrochloride, has led to the discovery of potential therapeutic agents for idiopathic pulmonary fibrosis. These studies focus on the synthesis and evaluation of compounds with high affinity for specific integrins, offering new avenues in pulmonary disease treatment (Procopiou et al., 2018).
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-7(10)3-6-9-4-1-2-5-9;/h1-6H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRGTZCOGDUUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




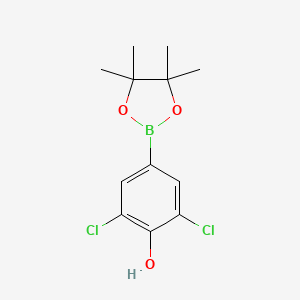
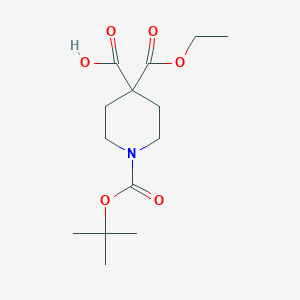
![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)
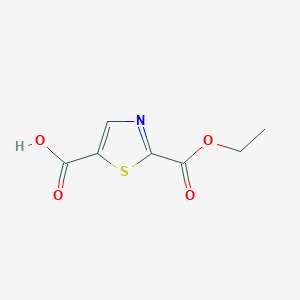
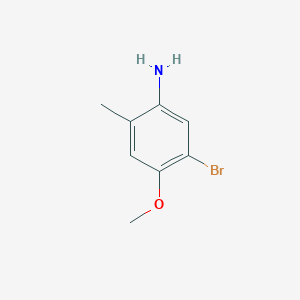
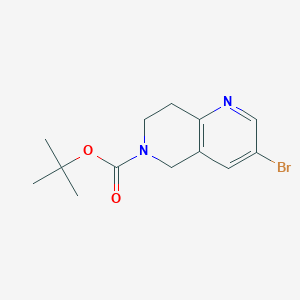
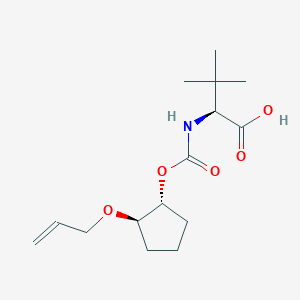
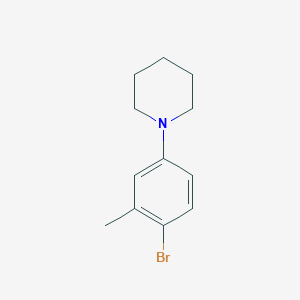
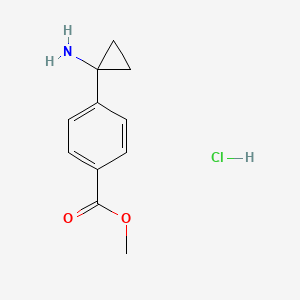
![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)


![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)